molecular formula C6H8O3 B1436844 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2228699-81-6

2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1436844
M. Wt: 128.13 g/mol
InChI Key: RHJXUKZPHJCBLA-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid is a basic structural element in chemistry . It is found in more than three hundred drugs and agrochemicals . It has been developed as a saturated bioisostere of the ortho-substituted phenyl ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .


Synthesis Analysis

The synthesis of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid involves an iodocyclization reaction . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid is C6H8O3 . The difference in planarity between the saturated scaffold and the benzene ring is significant: while ortho-benzene was almost flattened, bicyclo hexanes had a significant three-dimensional character .


Chemical Reactions Analysis

The chemical reactions of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid involve the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to provide saturated patent-free analogs with high antifungal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid include a molecular weight of 128.13 . The IUPAC name is 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid .

Scientific Research Applications

  • Medicinal Chemistry and Agrochemistry

    • 2-Oxabicyclo[2.1.1]hexanes have been developed as saturated bioisosteres of the ortho-substituted phenyl ring . They have similar geometric properties to the ortho-substituted phenyl ring .
    • The replacement of the phenyl ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with an improved physicochemical profile .
    • The replacement of the phenyl ring in marketed agrochemicals fluxapyroxad (BASF) and boscalid (BASF) with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility, reduced lipophilicity and most importantly retained bioactivity .
  • Synthetic Chemistry

    • Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds .
    • An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed .
    • The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
  • Preparation of New Chemical Space

    • The preparation of new bicyclo[2.1.1]hexane compact modules opens towards novel sp3-rich chemical space .
    • The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
    • The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

    • A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
    • Bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres, as well as those that enable the investigation of chemical space inaccessible to aromatic motifs can all be prepared using this operationally simple protocol .
    • This method has been applied to the synthesis of saturated analogues of biorelevant trisubstituted benzenes .
  • Preparation of New Chemical Space

    • The preparation of new bicyclo[2.1.1]hexane compact modules opens towards novel sp3-rich chemical space .
    • The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
    • The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

    • A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
    • Bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres, as well as those that enable the investigation of chemical space inaccessible to aromatic motifs can all be prepared using this operationally simple protocol .
    • This method has been applied to the synthesis of saturated analogues of biorelevant trisubstituted benzenes .

Safety And Hazards

The safety information for 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid includes hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(2-6)3-9-6/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJXUKZPHJCBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

2228699-81-6
Record name 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid

Citations

For This Compound
3
Citations
AA Homon, OV Hryshchuk… - European Journal of …, 2021 - Wiley Online Library
A gram‐scale synthesis, physico‐chemical characterization, and lead‐likeness assessment of 4‐di/trifluoromethyl‐2‐heterabicyclo[2.1.1]hexanes as fluorinated bicyclic proline …
DC Salgueiro, BK Chi, IA Guzei… - Angewandte …, 2022 - Wiley Online Library
Strained rings are increasingly important for the design of pharmaceutical candidates, but cross‐coupling of strained rings remains challenging. An attractive, but underdeveloped, …
Number of citations: 29 onlinelibrary.wiley.com
DC Salgueiro - 2023 - search.proquest.com
Tuning Reactivity in C(sp3)—C(sp2) Cross-Electrophile Coupling by Daniel C. Salgueiro A dissertation submitted in partial fulf Page 1 Tuning Reactivity in C(sp3)—C(sp2) Cross-…
Number of citations: 0 search.proquest.com

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